molecular formula C10H11NO B066753 3-Propan-2-ylfuro[3,2-c]pyridine CAS No. 182819-55-2

3-Propan-2-ylfuro[3,2-c]pyridine

Cat. No.: B066753
CAS No.: 182819-55-2
M. Wt: 161.2 g/mol
InChI Key: FJOIZSMORSSUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propan-2-ylfuro[3,2-c]pyridine: is a heterocyclic compound that contains a fused ring system consisting of a furan ring and a pyridine ring. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the ring system contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propan-2-ylfuro[3,2-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-iodo-4-allyloxypyridine N-oxide with trimethylsilyl cyanide in the presence of a base such as triethylamine can lead to the formation of the desired compound . This reaction typically requires reflux conditions and careful control of reaction parameters to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Propan-2-ylfuro[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Propan-2-ylfuro[3,2-c]pyridine is used as a building block in organic synthesis

Biology and Medicine: The compound has shown potential as a photosensitizer for specific imaging and photodynamic therapy of Gram-positive bacteria . Its ability to generate reactive oxygen species upon light activation makes it a valuable tool in combating drug-resistant bacterial infections.

Industry: In the industrial sector, this compound derivatives are explored for their potential use in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Propan-2-ylfuro[3,2-c]pyridine involves its interaction with molecular targets through various pathways. For instance, as a photosensitizer, the compound absorbs light and undergoes a photochemical reaction to produce reactive oxygen species such as singlet oxygen and hydroxyl radicals . These reactive species can damage cellular components, leading to the destruction of targeted bacteria.

Comparison with Similar Compounds

Uniqueness: 3-Propan-2-ylfuro[3,2-c]pyridine is unique due to the presence of both furan and pyridine rings fused together, along with an isopropyl group. This combination of structural features imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

182819-55-2

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

3-propan-2-ylfuro[3,2-c]pyridine

InChI

InChI=1S/C10H11NO/c1-7(2)9-6-12-10-3-4-11-5-8(9)10/h3-7H,1-2H3

InChI Key

FJOIZSMORSSUAP-UHFFFAOYSA-N

SMILES

CC(C)C1=COC2=C1C=NC=C2

Canonical SMILES

CC(C)C1=COC2=C1C=NC=C2

Synonyms

Furo[3,2-c]pyridine,3-(1-methylethyl)-(9CI)

Origin of Product

United States

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